CIlastatin ammonium salt

Description

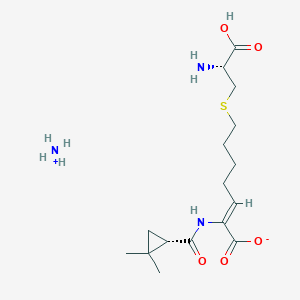

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

azanium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O5S.H3N/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);1H3/b12-6-;/t10-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHMSHKUJVYVPY-QBNHLFMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)O)N)/C(=O)[O-])C.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Analysis of the Mechanism of Action of Cilastatin Ammonium Salt

Introduction

Cilastatin, primarily utilized as its ammonium salt, is a crucial component in combination antibiotic therapy, most notably with the carbapenem antibiotic, imipenem. While devoid of intrinsic antibacterial activity, cilastatin's clinical significance lies in its ability to selectively inhibit a specific renal enzyme, thereby optimizing the pharmacokinetics and safety profile of its partner antibiotic. This technical guide provides an in-depth exploration of the mechanism of action of cilastatin, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate its biochemical role for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of Dehydropeptidase-I

The primary mechanism of action of cilastatin is the competitive and reversible inhibition of Dehydropeptidase-I (DHP-I), also known as renal dipeptidase. DHP-I is a zinc-dependent metalloenzyme located in the brush border of the proximal renal tubules of the kidneys. Its physiological function involves the hydrolysis of dipeptides.

However, the carbapenem antibiotic imipenem is a substrate for DHP-I. When administered alone, imipenem is extensively metabolized by DHP-I in the kidneys. This enzymatic degradation leads to two significant clinical drawbacks:

-

Low Urinary Concentrations: The hydrolysis of imipenem results in low levels of the active antibiotic in the urine, rendering it less effective for treating urinary tract infections (UTIs).

-

Potential Nephrotoxicity: The metabolites of imipenem have been associated with renal tubular damage.

Cilastatin's role is to prevent this degradation. By binding to DHP-I, cilastatin blocks the enzyme's active site, thereby preventing the hydrolysis of imipenem. This inhibition ensures that therapeutically effective concentrations of active imipenem reach the urinary tract and mitigates the risk of nephrotoxicity associated with its metabolites.

Quantitative Data: Inhibitory Potency and Pharmacokinetic Impact

The co-administration of cilastatin with imipenem produces a significant, quantifiable improvement in the pharmacokinetic profile of imipenem. The inhibitory potency of cilastatin against DHP-I is typically expressed by the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50).

| Parameter | Species | Value | Description |

| IC50 | Human | 0.1 µM | The concentration of cilastatin required to inhibit 50% of DHP-I activity. |

| Urinary Recovery of Imipenem | Human | ~70% (with Cilastatin) | Percentage of administered imipenem recovered unchanged in the urine. |

| Urinary Recovery of Imipenem | Human | 15-20% (without Cilastatin) | Percentage of administered imipenem recovered unchanged in the urine. |

| Imipenem Half-life (t½) | Human | ~1 hour | The co-administration of cilastatin does not significantly alter the plasma half-life of imipenem. |

Note: Values are approximate and can vary based on the specific study and patient population.

Experimental Protocols: DHP-I Inhibition Assay

The determination of cilastatin's inhibitory effect on DHP-I can be achieved through various in vitro enzyme inhibition assays. A common method involves spectrophotometric measurement of the hydrolysis of a chromogenic substrate.

Objective: To determine the IC50 value of cilastatin for DHP-I.

Materials:

-

Enzyme Source: Purified or partially purified DHP-I from porcine or human kidney microsomes.

-

Substrate: Glycyldehydrophenylalanine. The hydrolysis of this substrate by DHP-I leads to an increase in absorbance at a specific wavelength.

-

Inhibitor: Cilastatin ammonium salt.

-

Buffer: Phosphate or Tris-based buffer at physiological pH (e.g., 7.4).

-

Instrumentation: UV-Vis Spectrophotometer.

Methodology:

-

Enzyme Preparation: A stock solution of DHP-I is prepared in the assay buffer.

-

Inhibitor Preparation: A series of dilutions of cilastatin are prepared to test a range of concentrations.

-

Assay Reaction:

-

In a microplate or cuvette, the DHP-I enzyme solution is pre-incubated with various concentrations of cilastatin (or vehicle control) for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).

-

The reaction is initiated by adding the substrate, glycyldehydrophenylalanine.

-

-

Data Acquisition: The rate of substrate hydrolysis is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 275-305 nm) over time.

-

Data Analysis:

-

The rate of reaction is calculated for each cilastatin concentration.

-

The percentage of inhibition is determined relative to the control (no inhibitor).

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the cilastatin concentration and fitting the data to a dose-response curve.

-

This compound functions as a potent and specific inhibitor of renal dehydropeptidase-I. This mechanism is not aimed at producing a direct therapeutic effect but rather at acting as a pharmacokinetic enhancer for co-administered carbapenem antibiotics, particularly imipenem. By preventing the renal metabolism of imipenem, cilastatin ensures higher urinary concentrations of the active drug and reduces the formation of potentially nephrotoxic metabolites. This strategic inhibition is a cornerstone of the clinical success and safety of the imipenem-cilastatin combination, highlighting the importance of targeted enzyme inhibition in modern pharmacotherapy.

Unveiling the Nephroprotective Potential of Cilastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilastatin, a renal dehydropeptidase-I (DPEP1) inhibitor, has emerged as a promising agent for mitigating drug-induced nephrotoxicity. Initially developed to prevent the renal metabolism of the antibiotic imipenem, its nephroprotective properties are now recognized to extend to a broader range of therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted mechanisms underlying Cilastatin's protective effects on the kidney. We delve into its primary modes of action, including the inhibition of nephrotoxin uptake, and its anti-inflammatory, anti-apoptotic, and antioxidant properties. This document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for investigating its efficacy, and presents visual representations of the core signaling pathways involved.

Core Mechanisms of Cilastatin-Mediated Nephroprotection

Cilastatin exerts its kidney-protective effects through several interconnected mechanisms, primarily centered around the inhibition of DPEP1, an enzyme located on the brush border of renal proximal tubular cells.

1.1. Inhibition of Dehydropeptidase-I and Blockade of Nephrotoxin Uptake

The primary and most well-understood mechanism of Cilastatin is its competitive inhibition of DPEP1.[1][2] This inhibition has two major nephroprotective consequences:

-

Prevention of Drug Hydrolysis: For certain drugs, such as the antibiotic imipenem, DPEP1-mediated hydrolysis in the proximal tubule can lead to the formation of nephrotoxic metabolites. By inhibiting DPEP1, Cilastatin prevents this metabolic conversion, thereby reducing the localized concentration of harmful substances.[2]

-

Blockade of Megalin-Mediated Endocytosis: Cilastatin has been shown to interfere with the uptake of various nephrotoxic agents by blocking megalin, a multi-ligand endocytic receptor in the proximal tubules.[3][4] This prevents the entry of drugs like cisplatin, vancomycin, and gentamicin into renal tubular epithelial cells, a critical step in the initiation of cellular injury.[3][5]

1.2. Anti-Inflammatory Effects

Drug-induced nephrotoxicity is often characterized by a robust inflammatory response. Cilastatin has demonstrated significant anti-inflammatory properties in the renal context:

-

Inhibition of Leukocyte Recruitment: DPEP1 is involved in the recruitment of leukocytes to the tubulointerstitial space during renal injury. By inhibiting DPEP1, Cilastatin reduces the infiltration of inflammatory cells.[6][7]

-

Downregulation of Pro-Inflammatory Signaling: Cilastatin has been shown to suppress key inflammatory pathways, including the Toll-like receptor 4 (TLR4)/MyD88/NF-κB and the NLRP3 inflammasome signaling cascades.[8] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[8][9]

1.3. Anti-Apoptotic Activity

Apoptosis, or programmed cell death, of renal tubular cells is a hallmark of drug-induced nephrotoxicity. Cilastatin protects against this by:

-

Modulating the Bcl-2 Family: Cilastatin has been observed to decrease the expression of the pro-apoptotic protein Bax while preserving the levels of the anti-apoptotic protein Bcl-2, thus shifting the Bax/Bcl-2 ratio in favor of cell survival.[10]

-

Inhibiting Caspase Activation: By preventing the activation of executioner caspases, such as caspase-3, Cilastatin halts the final steps of the apoptotic cascade.[11]

-

Interfering with the Extrinsic Apoptotic Pathway: Cilastatin can disrupt the Fas/FasL-mediated extrinsic pathway of apoptosis, further contributing to the preservation of renal cell viability.[12]

1.4. Antioxidant Effects

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key contributor to renal damage. Cilastatin helps to mitigate this by reducing the production of ROS and preserving the activity of endogenous antioxidant enzymes.[13][14]

Experimental Evidence and Quantitative Data

The nephroprotective effects of Cilastatin have been substantiated in numerous preclinical studies. The following tables summarize the quantitative findings from key in vivo experiments.

Table 1: Effect of Cilastatin on Renal Function Markers in Cisplatin-Induced Nephrotoxicity in Rats

| Parameter | Control | Cisplatin (7 mg/kg) | Cisplatin + Cilastatin (150 mg/kg) | Reference |

| Serum Creatinine (mg/dL) | 0.5 ± 0.1 | 4.2 ± 0.5 | 1.8 ± 0.3 | [6][9] |

| Blood Urea Nitrogen (BUN) (mg/dL) | 25 ± 3 | 150 ± 15 | 70 ± 10 | [6][9] |

| Glomerular Filtration Rate (GFR) (mL/min) | 1.2 ± 0.2 | 0.3 ± 0.1 | 0.8 ± 0.1 | [6] |

Table 2: Effect of Cilastatin on Markers of Apoptosis in Cisplatin-Induced Nephrotoxicity in Rats

| Parameter | Control | Cisplatin (7 mg/kg) | Cisplatin + Cilastatin (150 mg/kg) | Reference |

| TUNEL-positive cells (cells/field) | < 5 | 50 ± 8 | 15 ± 4 | [9] |

| Bax/Bcl-2 ratio (relative expression) | 1.0 ± 0.2 | 4.5 ± 0.6 | 1.5 ± 0.3 | [9] |

| Cleaved Caspase-3 (relative expression) | 1.0 ± 0.1 | 5.2 ± 0.7 | 2.1 ± 0.4 | [11] |

Table 3: Effect of Cilastatin on Inflammatory Markers in Gentamicin-Induced Nephrotoxicity in Rats

| Parameter | Control | Gentamicin (80 mg/kg/day) | Gentamicin + Cilastatin (150 mg/kg/day) | Reference |

| Renal TNF-α (pg/mg protein) | 20 ± 4 | 85 ± 10 | 35 ± 6 | [11] |

| Renal NF-κB activation (relative units) | 1.0 ± 0.2 | 3.8 ± 0.5 | 1.4 ± 0.3 | [8] |

| CD68-positive cells (cells/mm²) | 10 ± 3 | 60 ± 9 | 20 ± 5 | [11] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in Cilastatin's nephroprotective action and a typical experimental workflow for its evaluation.

Figure 1: Mechanism of Cilastatin in blocking nephrotoxin uptake.

Figure 2: Cilastatin's inhibition of the TLR4/NF-κB inflammatory pathway.

Figure 3: Cilastatin's modulation of the intrinsic apoptotic pathway.

Figure 4: General experimental workflow for in vivo studies.

Detailed Experimental Protocols

The following protocols are representative of the methodologies used in preclinical studies to evaluate the nephroprotective effects of Cilastatin.

4.1. Cisplatin-Induced Nephrotoxicity Model in Rats

-

Animals: Male Wistar rats (200-250 g) are used. They are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

-

Experimental Groups:

-

Control group: Receives saline intraperitoneally (i.p.).

-

Cisplatin group: Receives a single i.p. injection of cisplatin (7 mg/kg).

-

Cisplatin + Cilastatin group: Receives a single i.p. injection of cisplatin (7 mg/kg) and i.p. injections of Cilastatin (150 mg/kg) 1 hour before and 12 and 24 hours after cisplatin administration.

-

-

Sample Collection: Animals are euthanized 5 days after cisplatin injection. Blood is collected for serum analysis, and kidneys are harvested for histological and molecular analysis.

-

Assessment of Renal Function: Serum creatinine and BUN levels are measured using commercially available kits and an autoanalyzer.[13] GFR is estimated from creatinine clearance.

4.2. Histological Analysis

-

Tissue Processing: Kidneys are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 4-5 µm.

-

Staining: Sections are stained with Hematoxylin and Eosin (H&E) to assess general morphology, including tubular necrosis, cast formation, and cellular infiltration.[15]

-

Immunohistochemistry for CD68 (Macrophage Marker):

-

Deparaffinize and rehydrate sections.

-

Perform antigen retrieval using citrate buffer (pH 6.0) at 95°C for 20 minutes.

-

Block endogenous peroxidase with 3% H₂O₂.

-

Incubate with a primary antibody against CD68 (e.g., clone ED1) overnight at 4°C.

-

Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Visualize with a chromogen such as diaminobenzidine (DAB).

-

Counterstain with hematoxylin.

-

4.3. TUNEL Assay for Apoptosis

-

Procedure: A commercially available in situ cell death detection kit is used on paraffin-embedded kidney sections.[1]

-

Deparaffinize and rehydrate sections.

-

Permeabilize tissues with proteinase K.

-

Incubate with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP.

-

Apply an anti-fluorescein antibody conjugated to a reporter enzyme (e.g., peroxidase).

-

Visualize with a suitable substrate.

-

Counterstain nuclei with DAPI or a similar nuclear stain.

-

-

Quantification: The number of TUNEL-positive cells is counted in multiple high-power fields.

4.4. Western Blot for Bax, Bcl-2, and NF-κB

-

Protein Extraction: Renal cortical tissue is homogenized in RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against Bax, Bcl-2, NF-κB p65, or β-actin (as a loading control) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate.[5]

-

-

Densitometry: Band intensities are quantified using image analysis software, and protein expression is normalized to the loading control.

Conclusion

Cilastatin demonstrates significant nephroprotective effects through a combination of mechanisms, including the inhibition of DPEP1-mediated drug uptake and metabolism, as well as potent anti-inflammatory, anti-apoptotic, and antioxidant activities. The preclinical data strongly support its potential as an adjunctive therapy to mitigate the renal side effects of a variety of nephrotoxic drugs. Further clinical investigation is warranted to translate these promising findings into therapeutic applications for the prevention of acute kidney injury in at-risk patient populations.

References

- 1. Nephroprotective Effect of Cilastatin against Gentamicin-Induced Renal Injury In Vitro and In Vivo without Altering Its Bactericidal Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. europeanreview.org [europeanreview.org]

- 3. researchgate.net [researchgate.net]

- 4. NF-κB System Is Chronically Activated and Promotes Glomerular Injury in Experimental Type 1 Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Cilastatin protects against cisplatin-induced nephrotoxicity without compromising its anticancer efficiency in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nephroprotective Effect of Cilastatin against Gentamicin-Induced Renal Injury In Vitro and In Vivo without Altering Its Bactericidal Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Gentamicin induced acute renal damage and its evaluation using urinary biomarkers in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Plasma creatinine determination in mice and rats: an enzymatic method compares favorably with a high-performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Histological Changes in Renal, Hepatic and Cardiac Tissues of Wistar Rats after 6 Weeks Treatment with Bipyridine Gold (III) Complex with Dithiocarbamate Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Cilastatin Ammonium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Cilastatin ammonium salt. The information is curated for professionals in research and drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of key processes and pathways.

Core Chemical and Physical Properties

This compound is the ammonium salt form of Cilastatin, a renal dehydropeptidase-I inhibitor. It is primarily used in combination with the broad-spectrum antibiotic imipenem to prevent its degradation in the kidneys, thereby increasing its efficacy and protecting against potential nephrotoxicity.[1]

Data Summary

The quantitative and qualitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Data | Citations |

| Chemical Name | azanium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate | [1][2] |

| Synonyms | (2Z)-7-[[(2R)-2-amino-2-carboxyethyl]thio]-2-[[[(1S)-2,2-dimethylcyclopropyl]carbonyl]amino]-2-heptenoic Acid Ammonium Salt; MK-791 Ammonium Salt | [1] |

| CAS Number | 877674-82-3 | [1][2] |

| Molecular Formula | C₁₆H₂₉N₃O₅S | [2][] |

| Molecular Weight | 375.48 g/mol | [] |

| Appearance | White to Off-White Solid/Powder | |

| Purity | Typically >95% (as determined by HPLC) | [1] |

| Melting Point | Specific experimental data for the ammonium salt is not readily available. The free acid form (Cilastatin) has a listed, potentially computational, melting point of 655.5 °C, which is unconfirmed. | [4] |

| Solubility | While specific quantitative data (e.g., mg/mL) is not widely published, it is known to be soluble in water, ammonia water, or mixtures thereof. Solubility can be enhanced by gentle heating (to 37°C) or sonication. Stock solutions in aqueous buffers can be prepared. The related sodium salt is soluble in water (10 mg/mL). | [5][6][7] |

| Storage and Stability | Store at 2-8°C or -20°C. The compound is hygroscopic and should be stored under an inert atmosphere. | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Korean patent provides the following NMR data for a crystalline form of this compound, recorded in Deuterium Oxide (D₂O).

-

¹H-NMR (400MHz, D₂O, ppm, δ): 0.74 (dd, 1H), 0.88 (t, 1H), 1.02 (s, 3H), 1.07 (s, 3H), 1.39-1.58 (m, 5H), 1.98 (q, 2H), 2.49 (t, 2H), 2.85-3.03 (m, 4H), 3.78 (dd, 1H), 6.34 (t, 1H).[5]

-

¹³C-NMR (100MHz, D₂O, ppm, δ): 19.40, 19.90, 22.41, 26.66, 27.34, 27.74, 29.00, 29.33, 31.86, 32.76, 54.34, 131.21, 136.50, 172.61, 173.55, 174.44.[5]

Infrared (IR) Spectroscopy: Specific spectral data for pure this compound is not readily available. However, a patent discloses the existence of IR spectra for two crystalline forms.[5] An FTIR spectrum of a combined imipenem/cilastatin formulation shows characteristic broad bands for -OH and secondary amine (-NH) stretching around 3200-3500 cm⁻¹.[8] As an ammonium salt, it is expected to exhibit characteristic absorption bands related to the NH₄⁺ group, typically seen as complex "ammonium" bands, and vibrations associated with its other functional groups (amide C=O, carboxylic acid C=O, C-N, C-S).[9]

Mechanism of Action

Cilastatin's primary pharmacological role is to act as a specific and reversible inhibitor of dehydropeptidase-I (DHP-I), an enzyme located in the brush border of the renal tubules. DHP-I is responsible for the metabolic breakdown of certain β-lactam antibiotics, most notably imipenem. By inhibiting this enzyme, Cilastatin prevents the inactivation of imipenem, ensuring that therapeutically effective concentrations of the antibiotic are maintained in the body and reach the urinary tract.[10] This protective mechanism is crucial for the clinical utility of imipenem.

Caption: Mechanism of Cilastatin inhibiting renal dehydropeptidase-I.

Experimental Protocols

The following sections detail standardized methodologies for determining key physical and chemical properties of this compound.

Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the universally recognized shake-flask method for determining the equilibrium solubility of a pharmaceutical compound.

Caption: Workflow for solubility determination via the shake-flask method.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing a precise volume (e.g., 5 mL) of the desired solvent (e.g., purified water, phosphate buffer at various pH levels). The amount should be sufficient to ensure a saturated solution with visible solid remaining.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached between the solid and dissolved states.

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the solid and liquid phases by centrifuging the vials at high speed or by filtering the suspension through a chemically inert, fine-pore filter (e.g., 0.22 µm). This step is critical to avoid aspirating solid particles.

-

Sample Analysis: Carefully withdraw a precise aliquot from the clear supernatant. Dilute the aliquot quantitatively with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of Cilastatin.

-

Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor. Report the results in units such as mg/mL or mol/L.

Purity Determination by Reverse-Phase HPLC

This protocol describes a typical reverse-phase HPLC method for the analysis and purity determination of Cilastatin.

Caption: General workflow for the HPLC analysis of this compound.

Methodology:

-

Mobile Phase Preparation: Prepare the mobile phase, for example, by mixing acetonitrile and a pH 6.8 phosphate buffer. A common ratio is 50:50 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.[10]

-

Standard Preparation: Accurately weigh a quantity of USP this compound Reference Standard (RS) and dissolve it in a suitable diluent (e.g., pH 6.8 buffer) to achieve a known final concentration, for instance, 500 µg/mL.[10]

-

Sample Preparation: Accurately weigh a quantity of the this compound test sample and dissolve it in the same diluent to achieve a concentration similar to the standard preparation.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer set to an appropriate wavelength (e.g., 220 nm or 265 nm).

-

Injection Volume: 10-20 µL.

-

Column Temperature: 30°C.

-

-

Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solution multiple times to ensure system suitability (e.g., repeatability of retention time and peak area). Subsequently, inject the sample solution.

-

Data Processing: Identify the Cilastatin peak in the sample chromatogram by comparing its retention time with that of the standard. Integrate the peak areas of all components in the chromatogram. Calculate the purity by determining the percentage of the main peak area relative to the total area of all peaks.

Spectroscopic Analysis Protocols

Infrared (IR) Spectroscopy - KBr Pellet Method:

-

Sample Preparation: Gently grind approximately 1-2 mg of this compound with about 200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous mixture is obtained.

-

Pellet Formation: Transfer the powder into a pellet die. Place the die under a hydraulic press and apply several tons of pressure for a few minutes to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹, accumulating a sufficient number of scans to achieve a good signal-to-noise ratio. A background spectrum of the empty spectrometer should be recorded first.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean vial.

-

Filtration: To ensure magnetic field homogeneity and obtain sharp spectral lines, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer's probe. After locking and shimming the instrument to optimize the magnetic field, acquire the desired NMR spectra (e.g., ¹H, ¹³C, DEPT, COSY) according to standard instrument parameters. COSY) according to standard instrument parameters.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. This compound | C16H29N3O5S | CID 52950467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. KR100913694B1 - Novel crystalline this compound and preparation method thereof - Google Patents [patents.google.com]

- 6. glpbio.com [glpbio.com]

- 7. glpbio.com [glpbio.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ftp.uspbpep.com [ftp.uspbpep.com]

The Synergistic Partnership: Unraveling the Rationale for Combining Cilastatin with Imipenem

A comprehensive analysis of the biochemical and physiological interplay that necessitates the co-administration of Cilastatin with the broad-spectrum antibiotic Imipenem, detailing the mechanisms of action, pharmacokinetic enhancements, and mitigation of nephrotoxicity.

Executive Summary

Imipenem, a potent broad-spectrum carbapenem antibiotic, is a critical tool in the management of severe bacterial infections. However, its clinical utility is significantly hampered by rapid enzymatic degradation in the kidneys and potential nephrotoxicity. This technical guide elucidates the compelling rationale for the fixed-dose combination of Imipenem with Cilastatin, a specific inhibitor of the renal enzyme dehydropeptidase-I (DHP-I). By preventing the metabolic inactivation of Imipenem, Cilastatin enhances its bioavailability, prolongs its antibacterial effect, and crucially, protects against kidney damage. This document will delve into the mechanisms of this synergistic interaction, present quantitative pharmacokinetic data, detail relevant experimental protocols, and provide visual representations of the key pathways and processes.

The Challenge: Imipenem's Intrinsic Instability and Nephrotoxicity

Imipenem exerts its bactericidal action by binding to penicillin-binding proteins (PBPs) in bacteria, thereby inhibiting cell wall synthesis and leading to cell lysis.[1][2] Its broad spectrum of activity encompasses a wide range of Gram-positive and Gram-negative aerobic and anaerobic pathogens.[3]

Despite its potent antimicrobial activity, Imipenem administered alone faces a significant obstacle: rapid hydrolysis by dehydropeptidase-I (DHP-I), an enzyme located on the brush border of the proximal renal tubule cells.[4] This enzymatic degradation results in:

-

Reduced Therapeutic Efficacy: The formation of an inactive, open-lactam metabolite leads to low urinary concentrations of the active drug, compromising its effectiveness in treating urinary tract infections.[5]

-

Nephrotoxicity: The accumulation of the Imipenem metabolite within the renal tubules can lead to kidney damage.[5][6] Studies in animal models, such as rabbits, have demonstrated tubular necrosis at high doses of Imipenem alone.[5]

The Solution: Cilastatin as a Specific Dehydropeptidase-I Inhibitor

Cilastatin is a specific and reversible inhibitor of DHP-I.[4] It possesses no intrinsic antibacterial activity.[4] Its sole purpose in the combination is to safeguard Imipenem from enzymatic degradation in the kidneys.

The co-administration of Cilastatin with Imipenem, typically in a 1:1 ratio, effectively blocks the hydrolytic activity of DHP-I.[5] This inhibition leads to a cascade of positive outcomes that form the core rationale for the combination therapy.

Quantitative Analysis: Pharmacokinetic Enhancements

The co-administration of Cilastatin significantly alters the pharmacokinetic profile of Imipenem, leading to improved clinical outcomes. The following table summarizes the key quantitative data from clinical studies.

| Pharmacokinetic Parameter | Imipenem Alone | Imipenem + Cilastatin | Reference(s) |

| Urinary Recovery of Active Imipenem | 7.7% - 43% | Approximately 72% | [5][7] |

| Plasma Half-life (t½) | ~1 hour | ~1 hour (prolonged effect due to higher concentration) | [8] |

| Plasma Clearance (CLp) | Higher | Lower | [5] |

| Renal Clearance (CLr) | Lower | Higher | [5] |

Mechanism of Action and Experimental Workflow

The interaction between Imipenem, Cilastatin, and DHP-I can be visualized through the following diagrams.

References

- 1. Imipenem pharmacokinetics and body fluid concentrations in patients receiving high-dose treatment for serious infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Imipenem-Cilastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exposure to imipenem/cilastatin causes nephrotoxicity and even urolithiasis in Wistar rats [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Renal tolerance of imipenem/cilastatin and other beta-lactam antibiotics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Unseen: A Technical Guide to the Off-Target Effects of Cilastatin

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Cilastatin, a compound primarily known for its role as a renal dehydropeptidase-I (DPEP1) inhibitor in combination with the antibiotic imipenem, possesses a range of biological activities that extend beyond its intended therapeutic application. These off-target effects, mediated through interactions with various enzymes, transporters, and signaling pathways, are of significant interest to the scientific community. Understanding these unintended interactions is crucial for a comprehensive safety and efficacy assessment of cilastatin and for exploring its potential in novel therapeutic areas. This technical guide provides an in-depth overview of the known off-target effects of cilastatin, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Inhibition of Renal Organic Anion Transporters (OATs)

Cilastatin has been identified as both a substrate and an inhibitor of Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3), key players in the renal secretion of a wide range of endogenous and exogenous compounds. This interaction has implications for potential drug-drug interactions and may contribute to the nephroprotective effects observed with cilastatin.

Quantitative Data: Inhibition of OAT1 and OAT3

The inhibitory potential of cilastatin on human OAT1 (hOAT1) and OAT3 (hOAT3) has been quantified by measuring the half-maximal inhibitory concentration (IC50) of cilastatin on the transport of a known OAT substrate, imipenem.

| Transporter | Substrate | Cilastatin IC50 (µM) | Reference |

| hOAT1 | Imipenem | ~400 | [1][2][3] |

| hOAT3 | Imipenem | >800 | [1][2][3] |

Experimental Protocol: OAT Inhibition Assay

The following protocol outlines a typical in vitro experiment to determine the inhibitory effect of cilastatin on OAT-mediated transport.

1.2.1. Cell Culture:

-

Human Embryonic Kidney 293 (HEK293) cells stably transfected with human OAT1 or OAT3 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

1.2.2. Uptake Assay:

-

Seed the transfected HEK293 cells in 24-well plates and grow to confluence.

-

Wash the cells twice with pre-warmed Hank's Balanced Salt Solution (HBSS).

-

Pre-incubate the cells for 10 minutes at 37°C with HBSS containing various concentrations of cilastatin.

-

Initiate the uptake reaction by adding HBSS containing a fluorescent OAT substrate (e.g., 10 µM 6-carboxyfluorescein) and the corresponding concentrations of cilastatin.

-

After a defined incubation period (e.g., 5 minutes) at 37°C, terminate the transport by aspirating the uptake solution and washing the cells three times with ice-cold HBSS.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Measure the intracellular fluorescence using a fluorescence plate reader.

-

Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the fluorescence signal.

1.2.3. Data Analysis:

-

Calculate the percentage of inhibition for each cilastatin concentration compared to the control (no cilastatin).

-

Plot the percentage of inhibition against the logarithm of the cilastatin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway: OAT-Mediated Drug Interaction

Anti-Oxidative and Anti-Apoptotic Properties

Several studies have demonstrated that cilastatin possesses protective effects against drug-induced nephrotoxicity, which are attributed to its ability to mitigate oxidative stress and inhibit apoptosis in renal tubular cells.

Quantitative Data: Reduction of Oxidative Stress and Apoptosis Markers

The protective effects of cilastatin have been quantified by measuring the reduction in markers of oxidative stress and apoptosis in animal models of drug-induced nephrotoxicity.

| Condition | Marker | Cilastatin Treatment | Reduction (%) | Reference |

| Tacrolimus-induced nephrotoxicity (in vivo) | TUNEL-positive cells | 150 mg/kg/day | ~50% | [4] |

| Tacrolimus-induced nephrotoxicity (in vivo) | Active Caspase-3 expression | 150 mg/kg/day | ~60% | [4] |

| Tacrolimus-induced nephrotoxicity (in vivo) | 8-OHdG immunoreactivity | 150 mg/kg/day | Significant reduction | [4] |

| Tacrolimus-induced nephrotoxicity (in vivo) | 4-HNE immunoreactivity | 150 mg/kg/day | Significant reduction | [4] |

Experimental Protocols

2.2.1. Measurement of Oxidative Stress Markers (8-OHdG and 4-HNE):

-

Tissue Preparation: Euthanize the animals and perfuse the kidneys with ice-cold phosphate-buffered saline (PBS). Excise the kidneys and fix them in 10% neutral buffered formalin. Embed the fixed tissues in paraffin.

-

Immunohistochemistry:

-

Deparaffinize and rehydrate 4-µm thick kidney sections.

-

Perform antigen retrieval by heating the sections in a citrate buffer (pH 6.0).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking serum.

-

Incubate the sections with primary antibodies against 8-hydroxy-2'-deoxyguanosine (8-OHdG) or 4-hydroxynonenal (4-HNE) overnight at 4°C.

-

Wash the sections with PBS and incubate with a biotinylated secondary antibody.

-

Apply an avidin-biotin-peroxidase complex and visualize the staining with diaminobenzidine (DAB).

-

Counterstain with hematoxylin.

-

-

Quantification: Capture images of the stained sections and quantify the stained area using image analysis software.

2.2.2. TUNEL Assay for Apoptosis Detection:

-

Tissue Preparation: Prepare paraffin-embedded kidney sections as described above.

-

TUNEL Staining:

-

Deparaffinize and rehydrate the sections.

-

Permeabilize the tissue with proteinase K.

-

Incubate the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP (using a commercial kit such as the In Situ Cell Death Detection Kit, Roche) in a humidified chamber at 37°C.

-

Wash the sections with PBS.

-

Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Quantification: Examine the sections under a fluorescence microscope and count the number of TUNEL-positive (apoptotic) nuclei per field of view.

Logical Relationship: Cilastatin's Protective Mechanism

Inhibition of Bacterial Metallo-beta-Lactamases

An intriguing off-target effect of cilastatin is its ability to inhibit certain bacterial metallo-beta-lactamases, enzymes that confer resistance to a broad range of beta-lactam antibiotics, including carbapenems.

Quantitative Data: Inhibition of CphA

Experimental Protocol: Metallo-beta-Lactamase Inhibition Assay

A spectrophotometric assay can be used to determine the inhibitory activity of cilastatin against a metallo-beta-lactamase.

-

Enzyme and Substrate Preparation:

-

Purify the metallo-beta-lactamase (e.g., CphA) from a bacterial expression system.

-

Prepare a solution of a chromogenic cephalosporin substrate (e.g., CENTA or nitrocefin) in a suitable buffer (e.g., MOPS buffer, pH 7.0).

-

-

Inhibition Assay:

-

In a cuvette, mix the purified enzyme with various concentrations of cilastatin and pre-incubate for a specific time at a controlled temperature (e.g., 30°C).

-

Initiate the reaction by adding the chromogenic substrate.

-

Monitor the hydrolysis of the substrate by measuring the change in absorbance at a specific wavelength (e.g., 405 nm for CENTA or 486 nm for nitrocefin) over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

-

Determine the percentage of inhibition for each cilastatin concentration.

-

Calculate the Ki or IC50 value by fitting the data to appropriate kinetic models.

-

Experimental Workflow: Screening for MBL Inhibitors

Modulation of Neuro-Glio-Vascular Inflammation

Recent research has implicated cilastatin in the modulation of inflammatory processes within the peripheral nervous system, specifically in the context of chemotherapy-induced peripheral neuropathy.

Qualitative Data: Attenuation of Oxaliplatin-Induced Neuropathy

In a rat model of oxaliplatin-induced peripheral neurotoxicity, co-treatment with cilastatin was shown to attenuate the nocifensive response to cold stimuli.[7][8] Confocal microscopy revealed that cilastatin preserved the integrity of the blood-nerve barrier and modulated the expression of inflammatory markers in the dorsal root ganglia.[7][8]

Experimental Protocol: Oxaliplatin-Induced Peripheral Neurotoxicity Model

4.2.1. Animal Model:

-

Use adult male Sprague-Dawley rats.

-

Induce peripheral neuropathy by administering oxaliplatin (e.g., 4 mg/kg, intraperitoneally) on specific days (e.g., days 1, 2, 8, and 9).

-

Administer cilastatin (e.g., 100 mg/kg, intraperitoneally) daily, starting from the first day of oxaliplatin treatment.

4.2.2. Behavioral Testing (Cold Allodynia):

-

Place the rats on a cold plate maintained at a constant temperature (e.g., 4°C).

-

Measure the latency to the first sign of pain-related behavior (e.g., paw licking, jumping).

-

Perform baseline measurements before the start of the treatment and at regular intervals throughout the experiment.

4.2.3. Immunohistochemistry and Confocal Microscopy:

-

At the end of the experiment, perfuse the animals with paraformaldehyde and dissect the dorsal root ganglia (DRG).

-

Cryoprotect the DRGs in sucrose solution and embed them in an optimal cutting temperature compound.

-

Prepare cryosections (e.g., 10 µm thick).

-

Perform immunofluorescence staining for markers of interest, such as DPEP1, IQGAP1 (a scaffolding protein involved in cell signaling), inflammatory cytokines (e.g., TNF-α, IL-6), and endothelial cell markers (e.g., CD31).

-

Acquire images using a confocal microscope and analyze the expression and localization of the markers.

Signaling Pathway: Neuro-Glio-Vascular Unit Modulation

Effects on Urinary Peptide Excretion

Cilastatin has been observed to alter the profile of urinary peptides, particularly in individuals with compromised renal function. This is likely due to its primary mechanism of action, the inhibition of DPEP1, which is involved in the breakdown of dipeptides in the renal brush border.

Quantitative Data: Increased Urinary Amino Acid Excretion

In patients with renal insufficiency, administration of cilastatin led to an increased urinary excretion of several amino acids, reflecting an increase in the excretion of small peptides.

| Amino Acid | Fold Increase vs. Control | Reference |

| Glycine | 2.4 | [5] |

| Aspartic Acid | Increased | [5] |

| Glutamic Acid | Increased | [5] |

| Alanine | Increased | [5] |

Experimental Protocol: Analysis of Urinary Peptides

-

Urine Collection: Collect urine samples from subjects before and after the administration of cilastatin.

-

Sample Preparation:

-

Centrifuge the urine samples to remove any cellular debris.

-

Perform acid hydrolysis of the urine samples to break down peptides into their constituent amino acids.

-

-

Amino Acid Analysis:

-

Analyze the amino acid composition of the hydrolyzed samples using an amino acid analyzer or by a suitable chromatographic method (e.g., HPLC with pre-column derivatization).

-

-

Data Analysis:

-

Quantify the concentration of each amino acid and normalize it to the urinary creatinine concentration.

-

Compare the post-dose amino acid levels to the pre-dose levels to determine the effect of cilastatin.

-

Inhibition of Leukotriene D4-Dipeptidase

Cilastatin is a potent and specific inhibitor of renal leukotriene D4-dipeptidase, an enzyme responsible for the conversion of leukotriene D4 to leukotriene E4 in the inflammatory cascade.[9][10][11][12]

Quantitative Data: Inhibition of Leukotriene D4-Dipeptidase

The inhibitory activity of cilastatin against renal leukotriene D4-dipeptidase is significant, with a very low concentration required for detectable inhibition.

| Parameter | Value | Reference |

| Lowest Detectable Inhibitory Concentration | 8 x 10⁻⁸ M | [9] |

Experimental Protocol: Leukotriene D4-Dipeptidase Inhibition Assay

-

Enzyme Preparation: Prepare a microsomal fraction from kidney tissue, which is enriched in leukotriene D4-dipeptidase.

-

Inhibition Assay:

-

Incubate the microsomal preparation with leukotriene D4 as the substrate in the presence and absence of various concentrations of cilastatin.

-

After a defined incubation period, stop the reaction (e.g., by adding methanol).

-

Separate the substrate (leukotriene D4) and the product (leukotriene E4) using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Data Analysis:

-

Quantify the amounts of leukotriene D4 and leukotriene E4 by measuring their absorbance at 280 nm.

-

Calculate the percentage of inhibition of leukotriene E4 formation at each cilastatin concentration to determine the inhibitory potency.

-

Conclusion

The off-target effects of cilastatin are multifaceted and have significant implications for its clinical use and potential for therapeutic repositioning. Its inhibitory actions on renal organic anion transporters, bacterial metallo-beta-lactamases, and leukotriene D4-dipeptidase, coupled with its anti-oxidative, anti-apoptotic, and anti-inflammatory properties, paint a complex pharmacological profile. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate these phenomena. A deeper understanding of these off-target effects will undoubtedly pave the way for a more nuanced appreciation of cilastatin's role in biological systems and may unlock new avenues for its therapeutic application.

References

- 1. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]

- 4. Cilastatin protects against tacrolimus-induced nephrotoxicity via anti-oxidative and anti-apoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The renal membrane dipeptidase (dehydropeptidase I) inhibitor, cilastatin, inhibits the bacterial metallo-beta-lactamase enzyme CphA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Cilastatin (MK 0791) is a potent and specific inhibitor of the renal leukotriene D4-dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. Cilastatin | Antibiotic | Antibacterial | Proteasome | TargetMol [targetmol.com]

- 12. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Testing of Cilastatin Ammonium Salt Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilastatin is a potent and specific inhibitor of dehydropeptidase-I (DHP-I), a zinc-dependent metalloenzyme located in the brush-border membrane of renal proximal tubules.[1][2] DHP-I is responsible for the hydrolysis of various dipeptides and is notably involved in the degradation of certain β-lactam antibiotics, such as imipenem.[2][3][4] By inhibiting DHP-I, Cilastatin prevents the renal inactivation of imipenem, thereby increasing its urinary concentration and overall efficacy.[3] Furthermore, emerging evidence suggests that Cilastatin exhibits nephroprotective effects beyond its DHP-I inhibitory activity, including the modulation of organic anion transporters (OATs) and the protection of renal cells from drug-induced toxicity.[3][4]

These application notes provide detailed protocols for the in-vitro evaluation of Cilastatin ammonium salt activity, focusing on its primary mechanism of DHP-I inhibition and its cytoprotective effects in a renal cell model.

Data Presentation

Table 1: Inhibitory Activity of Cilastatin

| Parameter | Value | Enzyme/System | Reference |

| IC50 | 0.1 µM | Renal Dehydropeptidase-I (DHP-I) | [5][6] |

| IC50 | 178 µM | Bacterial Metallo-β-lactamase (CphA) | [5] |

Table 2: Cell-Based Assay Parameters for Cilastatin's Protective Effect

| Cell Line | Nephrotoxic Agent | Cilastatin Concentration | Effect Observed |

| Human Embryonic Kidney (HEK293) | Imipenem (up to 1 mmol/L) | 200 µmol/L | Increased cell viability |

| Rabbit Primary Proximal Tubule Cells (rPTCs) | Imipenem | 200 µmol/L | Increased cell viability |

| Human Renal Proximal Tubule Cells (RPTECs) | Vancomycin | 200 µg/mL | Increased cell viability and protection against apoptosis |

Experimental Protocols

Preparation of this compound for In Vitro Assays

This compound can be prepared for in-vitro assays by dissolving it in an appropriate solvent. For many cell culture and enzymatic assays, sterile, deionized water or a buffered solution such as pH 6.8 buffer is suitable.[7] Preparation of a concentrated stock solution (e.g., 10 mM in DMSO) is also a common practice for ease of dilution into the final assay medium.[5] The salt is commercially available and can also be synthesized and purified through crystallization processes involving solvents like water, ammonia water, and C1-C4 alcohols.[8][9]

In Vitro Dehydropeptidase-I (DHP-I) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHP-I activity by Cilastatin using imipenem as a substrate. The hydrolysis of the β-lactam ring in imipenem by DHP-I leads to a decrease in absorbance at 298 nm.

Materials:

-

Purified renal dehydropeptidase-I (RDPase)

-

Imipenem

-

This compound

-

3-(N-morpholino)propanesulfonic acid (MOPS) buffer (pH 7.1)

-

UV-transparent 96-well plates or cuvettes

-

Spectrophotometer capable of reading absorbance at 298 nm and maintaining a constant temperature of 37°C

Protocol:

-

Prepare Reagents:

-

Prepare a stock solution of imipenem in MOPS buffer. The final concentration in the assay will typically range from 1.25 to 3.3 mM.[2]

-

Prepare a stock solution of this compound in MOPS buffer. A serial dilution should be prepared to test a range of concentrations to determine the IC50.

-

Dilute the purified DHP-I enzyme in MOPS buffer to the desired working concentration.

-

-

Assay Procedure:

-

Set up the reaction mixture in a 96-well plate or cuvettes. A typical reaction volume is 250 µl.[2]

-

To each well/cuvette, add the MOPS buffer, the desired concentration of Cilastatin (or vehicle control), and the DHP-I enzyme solution.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the imipenem substrate.

-

Immediately start monitoring the decrease in absorbance at 298 nm at 37°C for a defined period (e.g., 2.5 minutes), taking readings at regular intervals.[2]

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction (rate of decrease in absorbance) for each concentration of Cilastatin.

-

Plot the percentage of enzyme inhibition versus the logarithm of the Cilastatin concentration.

-

Determine the IC50 value, which is the concentration of Cilastatin that causes 50% inhibition of DHP-I activity, by fitting the data to a suitable dose-response curve.

-

Cell-Based Assay for Cytoprotective Activity of Cilastatin

This protocol describes a cell viability assay to evaluate the protective effect of Cilastatin against imipenem-induced cytotoxicity in renal cells.

Materials:

-

Human Embryonic Kidney (HEK293) cells or Rabbit Primary Proximal Tubule Cells (rPTCs)

-

Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Imipenem

-

This compound

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) or similar cell viability assay reagent

-

Plate reader for measuring absorbance

Protocol:

-

Cell Seeding:

-

Seed HEK293 or rPTCs into 96-well plates at a density of 4 x 103 cells/well.[3]

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Treatment:

-

After 24 hours, replace the culture medium with fresh medium containing various concentrations of imipenem, with or without a fixed concentration of Cilastatin (e.g., 200 µmol/L).[3] Include appropriate controls (cells with medium only, cells with Cilastatin only, and cells with imipenem only).

-

Incubate the plates for an additional 24 hours.[3]

-

-

Cell Viability Assessment:

-

After the 24-hour treatment period, add the CCK-8 reagent to each well according to the manufacturer's instructions.

-

Incubate the plates for the recommended time (typically 1-4 hours) at 37°C.

-

Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage relative to the untreated control cells.

-

Compare the viability of cells treated with imipenem alone to those co-treated with imipenem and Cilastatin to determine the protective effect of Cilastatin.

-

Mandatory Visualization

Caption: Mechanism of Cilastatin's DHP-I inhibition and nephroprotection.

Caption: Workflow for the in vitro DHP-I inhibition assay.

Caption: Workflow for the cell-based cytoprotection assay.

References

- 1. The renal membrane dipeptidase (dehydropeptidase I) inhibitor, cilastatin, inhibits the bacterial metallo-beta-lactamase enzyme CphA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stability of New Carbapenem DA-1131 to Renal Dipeptidase (Dehydropeptidase I) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. Imipenem and Cilastatin for Injectable Suspension [drugfuture.com]

- 8. KR100913694B1 - Novel crystalline this compound and preparation method thereof - Google Patents [patents.google.com]

- 9. WO2011061609A2 - Processes for the preparation of cilastatin - Google Patents [patents.google.com]

Application Notes and Protocols for Cilastatin Ammonium Salt in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilastatin ammonium salt is a potent and specific inhibitor of dehydropeptidase-I (DHP-I), a membrane-bound enzyme predominantly found on the brush border of renal proximal tubular cells.[1][2][3] In cell culture, Cilastatin is primarily utilized for its cytoprotective properties, particularly in studies involving drug-induced nephrotoxicity. By inhibiting DHP-I, Cilastatin can prevent the cellular uptake and accumulation of certain nephrotoxic agents, thereby mitigating cellular damage and apoptosis.[1][4] These application notes provide detailed protocols for using this compound in cell culture experiments to investigate its protective effects against toxic compounds, with a focus on cisplatin-induced cytotoxicity in renal cells.

Mechanism of Action

Cilastatin's primary mechanism of action is the inhibition of dehydropeptidase-I.[1][2][3] DHP-I is involved in the metabolism of various compounds, including certain antibiotics and chemotherapeutic agents. In the context of nephrotoxicity, DHP-I can facilitate the uptake of toxic substances into renal proximal tubular cells. By blocking DHP-I, Cilastatin effectively reduces the intracellular concentration of these toxins, leading to a decrease in cellular stress, apoptosis, and necrosis.[1][4]

Furthermore, research suggests that Cilastatin's protective effects may also involve the modulation of apoptosis signaling pathways. Studies have shown that Cilastatin can attenuate the upregulation of Fas and Fas ligand (FasL), key components of the extrinsic apoptosis pathway, in response to toxins like cisplatin.[5][6] This interference with apoptotic signaling contributes to its overall cytoprotective effect.

Data Presentation

The following tables summarize quantitative data from representative studies investigating the effects of Cilastatin in cell culture.

Table 1: Effective Concentrations of Cilastatin and Nephrotoxic Agents

| Cell Line | Nephrotoxic Agent | Toxin Concentration | Cilastatin Concentration | Observed Effect | Reference |

| Primary cultures of proximal tubular cells | Cisplatin | 1-30 µM | 200 µg/mL | Reduced apoptosis and mitochondrial injury | [2] |

| Renal Proximal Tubular Epithelial Cells (RPTECs) | Gentamicin | 10, 20, 30 mg/mL | 200 µg/mL | Prevention of gentamicin entry into cells | [4] |

| HK-2 (human kidney proximal tubule cell line) | Tacrolimus | 50 µg/mL | 250 µg/mL | Increased cell viability and decreased apoptosis | [3] |

| Renal proximal tubular epithelial cells | Various Nephrotoxins | Various | 200 µg/mL | Reduced nephrotoxin-induced apoptosis | [6] |

Table 2: Summary of Cilastatin's Effects on Cellular Endpoints

| Cellular Endpoint | Toxin | Cell Line | Cilastatin's Effect | Reference |

| Apoptosis (Annexin V) | Tacrolimus | HK-2 | Decreased number of Annexin V-positive cells | [3] |

| Caspase-3 Activation | Cisplatin | Primary proximal tubular cells | Reduced caspase activation | [2] |

| Drug Uptake | Gentamicin | RPTECs | Attenuated vancomycin uptake | [4] |

| DNA-bound Platinum | Cisplatin | Primary proximal tubular cells | Reduced DNA-bound platinum | [2] |

| Fas/FasL Expression | Gentamicin | Rat renal cortex | Diminished gentamicin-induced Fas/FasL upregulation | [4] |

Experimental Protocols

Here are detailed protocols for key experiments to assess the protective effects of this compound.

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is designed to determine the effect of Cilastatin on the viability of renal cells exposed to a cytotoxic agent like cisplatin.

Materials:

-

HK-2 cells (or other suitable renal cell line)

-

Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)

-

This compound

-

Cisplatin (or other nephrotoxic agent)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed HK-2 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment:

-

Prepare fresh solutions of Cilastatin and cisplatin in serum-free culture medium.

-

Aspirate the culture medium from the wells.

-

Add 100 µL of medium containing the desired concentrations of cisplatin with or without Cilastatin to the respective wells. Include wells with medium only (blank), cells with medium (negative control), and cells with cisplatin only (positive toxicity control). A common concentration for Cilastatin is 100-200 µg/mL.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition:

-

After the incubation period, carefully aspirate the treatment medium.

-

Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, protected from light.

-

-

Formazan Solubilization:

-

After incubation, add 150 µL of MTT solvent to each well.

-

Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the negative control after subtracting the blank absorbance.

-

Protocol 2: Detection of Apoptosis using Annexin V-FITC and Propidium Iodide Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Materials:

-

Renal proximal tubular epithelial cells (RPTECs) or other suitable cell line

-

Complete cell culture medium

-

This compound

-

Cisplatin (or other apoptosis-inducing agent)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well cell culture plates

-

PBS

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed RPTECs into 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

-

Treat the cells with the desired concentrations of cisplatin with or without Cilastatin (e.g., 200 µg/mL) for 24 hours.

-

-

Cell Harvesting:

-

Collect the culture supernatant (containing floating cells).

-

Wash the adherent cells with PBS and detach them using trypsin-EDTA.

-

Combine the detached cells with the supernatant from the corresponding well.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Staining:

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

-

Visualizations

Signaling Pathway of Cilastatin's Nephroprotective Effect

References

- 1. researchgate.net [researchgate.net]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Cilastatin protects against tacrolimus-induced nephrotoxicity via anti-oxidative and anti-apoptotic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Recommended solvent for dissolving Cilastatin ammonium salt for research.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the recommended solvents and protocols for the preparation of Cilastatin ammonium salt solutions for research purposes. Adherence to these guidelines will help ensure the stability and effective use of Cilastatin in various experimental settings.

Introduction to Cilastatin

Cilastatin is primarily known as an inhibitor of the renal enzyme dehydropeptidase-I (DPEP1). This enzyme is located in the brush border of the renal tubules and is responsible for the metabolism of certain beta-lactam antibiotics, most notably imipenem. By inhibiting DPEP1, cilastatin prevents the rapid degradation of imipenem, thereby increasing its bioavailability and antibacterial efficacy.

Beyond its role as an antibiotic adjuvant, research has revealed that cilastatin possesses nephroprotective properties against a variety of drugs, including cisplatin, vancomycin, and cyclosporin A. Its protective mechanism involves the inhibition of drug uptake by renal tubular cells, thereby reducing cellular stress, inflammation, and apoptosis.

Solubility of this compound

Table 1: Solubility Data for Cilastatin and its Salts

| Compound Form | Solvent | Reported Solubility | Notes |

| This compound | DMSO | Soluble up to at least 10 mM | Based on supplier data suggesting the preparation of 10 mM stock solutions. The exact upper limit of solubility is not specified. |

| Water, Ammonia Water (or a mixture) | Soluble | A patent describes the use of these aqueous solutions for dissolution prior to crystallization with an organic solvent. | |

| Saline (0.9% NaCl) followed by pH 6.8 Buffer | Soluble | This solvent system is used for the preparation of injectable suspensions according to the USP. | |

| Cilastatin Sodium Salt | Water | 10 mg/mL to 50 mg/mL | |

| DMSO/H₂O (1:1) | 50 mg/mL | ||

| Cilastatin (Free Acid) | Water | 0.1 mg/mL (0.1 g/L)[1] |

Recommended Solvents and Stock Solution Preparation

Based on the available data, the following solvents are recommended for the dissolution of this compound for research applications.

Preparation of a High-Concentration Stock Solution in DMSO

For most in vitro studies, a high-concentration stock solution in dimethyl sulfoxide (DMSO) is recommended. This allows for minimal solvent introduction into the experimental system.

Protocol 3.1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound (Molecular Weight: 375.48 g/mol )

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heating block (optional)

-

Sonicator (optional)

Procedure:

-

Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.75 mg of this compound.

-

Add the appropriate volume of DMSO to the vial containing the this compound.

-

Vortex the solution for 1-2 minutes to aid dissolution.

-

If the compound does not fully dissolve, gentle warming to 37°C and/or sonication for a short period may be employed to increase solubility[2].

-

Once completely dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage. A supplier suggests that solutions stored at -80°C should be used within 6 months, and those at -20°C within 1 month[2].

Preparation of Aqueous Solutions for In Vitro and In Vivo Studies

For certain applications, particularly those involving cell culture or animal studies, an aqueous-based solvent system may be preferred.

Protocol 3.2: Preparation of this compound in Buffered Saline

This protocol is adapted from the United States Pharmacopeia (USP) guidelines for injectable suspensions and is suitable for creating a working solution for various biological assays[3].

Materials:

-

This compound

-

Sterile 0.9% Sodium Chloride solution (Saline TS)

-

Sterile pH 6.8 Buffer

-

Sterile volumetric flasks and pipettes

Procedure:

-

Constitute the this compound in a known volume of sterile 0.9% saline.

-

Further dilute this solution with a sterile pH 6.8 buffer to the desired final concentration.

-

Ensure the final solution is clear and free of particulates before use.

-

This solution should be prepared fresh for each experiment.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for studying the effects of Cilastatin and its known mechanism of action.

Caption: A typical workflow for investigating the nephroprotective effects of Cilastatin in a cell-based model.

Caption: Cilastatin's protective mechanism against drug-induced kidney injury.

Conclusion

This compound is a valuable tool for research into drug-induced nephrotoxicity and the modulation of antibiotic metabolism. The protocols outlined in these application notes provide a starting point for the preparation of Cilastatin solutions. Researchers should always confirm the solubility of their specific batch of this compound and prepare fresh aqueous solutions for optimal results. The provided diagrams offer a visual representation of experimental design and the underlying biological mechanisms of Cilastatin's action.

References

Application Notes and Protocols for In Vivo Animal Studies with Cilastatin Ammonium Salt

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of cilastatin ammonium salt in in vivo animal studies. The information is compiled to assist in the design and execution of experiments, ensuring consistency and reproducibility.

Introduction

Cilastatin is primarily recognized as a renal dehydropeptidase-I (DPEP1) inhibitor.[1][2][3] This enzyme is located on the brush border of proximal renal tubules and is responsible for the metabolism of certain carbapenem antibiotics, such as imipenem.[1][2] By inhibiting DPEP1, cilastatin prevents the renal degradation of these antibiotics, thereby increasing their plasma half-life and urinary concentration.[2] Beyond its role in antibiotic potentiation, cilastatin has demonstrated independent nephroprotective effects by modulating cellular signaling pathways associated with apoptosis and cellular stress.[1][2][4]

Mechanism of Action

Cilastatin's primary mechanism of action is the inhibition of dehydropeptidase-I (DPEP1).[1][2] DPEP1 is a zinc-dependent metalloenzyme anchored to the cell membrane via a glycosylphosphatidylinositol (GPI) anchor and is found in lipid rafts.[3] Cilastatin's inhibition of DPEP1 has been shown to have further downstream effects:

-

Inhibition of Apoptosis: Cilastatin has been shown to interfere with the extrinsic pathway of apoptosis in renal proximal tubular epithelial cells. It prevents the internalization of the Fas/FasL complex, which is a critical step in initiating the apoptotic cascade.[2] This action reduces the activation of caspases 8, 9, and 3, and subsequently mitigates mitochondrial depolarization and DNA fragmentation.[2]

-

Upregulation of Hypoxia-Inducible Factor-1α (HIF-1α): Cilastatin preconditioning has been demonstrated to activate the Akt/mTOR signaling pathway, leading to the upregulation of HIF-1α.[4] This upregulation appears to be independent of the typical PHD/VHL-mediated degradation pathway.[4] Activated HIF-1α can help protect renal cells from ischemia-reperfusion injury.[4]

-

Modulation of Glutathione and Leukotriene Metabolism: DPEP1 is involved in the catabolism of glutathione (GSH) and the metabolism of leukotriene D4.[3] Inhibition by cilastatin can therefore influence antioxidant defenses and inflammatory processes.[3]

Quantitative Data Summary

The following tables summarize dosages and pharmacokinetic parameters of cilastatin from various in vivo animal studies.

Table 1: Cilastatin Dosage in In Vivo Animal Studies

| Animal Model | Dosage Range | Route of Administration | Notes | Reference |

| Rats | 5 - 200 mg/kg | Intravenous (IV) | Dose-dependent kinetics observed. | [5] |

| Rats | 150 mg/kg | Intraperitoneal (i.p.) | Used as a nephroprotective agent against gentamicin. | [6] |

| Rats | 200 mg/kg | Intravenous (IV) | Administered with a carbapenem antibiotic (DA-1131). | [7] |

| Rabbits | 50 mg/kg | Intravenous (IV) | Administered with a carbapenem antibiotic (DA-1131). | [7] |

| Dogs | 50 mg/kg | Intravenous (IV) | Administered with a carbapenem antibiotic (DA-1131). | [7] |

| Horses | 10 - 20 mg/kg | Intravenous (IV) Infusion | Administered in combination with imipenem. | [8][9] |

Table 2: Pharmacokinetic Parameters of Cilastatin in Rats (Intravenous Administration)

| Dosage | Total Plasma Clearance (mL/min/kg) | Non-renal Clearance (mL/min/kg) | Renal Clearance (mL/min/kg) |

| 5 mg/kg | 20.2 ± 3.1 | 17.7 ± 3.3 | 2.50 ± 0.40 |

| 200 mg/kg | 11.4 ± 1.2 | 5.30 ± 1.2 | 6.10 ± 0.50 |

| Data from a study on the dose-dependent kinetics of cilastatin in rats.[5] |

Experimental Protocols

Preparation of this compound Solution for Injection

This protocol is based on dosages used in published studies and general practices for preparing solutions for in vivo administration.

Materials:

-

This compound powder

-

Sterile 0.9% Sodium Chloride Injection, USP (saline) or Sterile Water for Injection, USP

-

Sterile vials

-

Sterile syringes and needles (appropriate gauge for the animal model)

-

Vortex mixer

-

pH meter (optional)

-

0.22 µm sterile syringe filter

Procedure:

-

Calculate the required amount of this compound. This will depend on the desired concentration and the total volume needed for the study.

-

Example Calculation for a 30 mg/mL solution: For a study in rats with a dosage of 150 mg/kg and an injection volume of 5 mL/kg, the required concentration is 30 mg/mL (150 mg/kg / 5 mL/kg).

-

-

Weigh the this compound powder accurately in a sterile container.

-

Add the sterile vehicle (0.9% saline or sterile water for injection) to the powder. It is recommended to add a portion of the vehicle, vortex to dissolve, and then add the remaining volume.

-

Ensure complete dissolution. Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless to slightly yellow.[10]

-